molecular formula C27H42D4O2 B1165049 4β-Hydroxycholesterol-d4

4β-Hydroxycholesterol-d4

Cat. No.: B1165049
M. Wt: 406.68
Attention: For research use only. Not for human or veterinary use.
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Description

4β-Hydroxycholesterol-d4 (CAS Number: 1363529-44-5) is a high-purity, deuterium-labeled stable isotope of 4β-hydroxycholesterol, specifically designed for use as an internal standard in quantitative mass spectrometry. Its primary research application is the precise and accurate measurement of endogenous 4β-hydroxycholesterol levels in biological matrices such as plasma and serum. Endogenous 4β-hydroxycholesterol is a major oxysterol formed from cholesterol primarily by the drug-metabolizing enzyme Cytochrome P450 3A4 (CYP3A4) and, to a minor extent, CYP3A5 in the liver . Due to its specific formation by CYP3A enzymes, endogenous 4β-hydroxycholesterol has been validated as a sensitive and selective biomarker for assessing hepatic CYP3A activity in vivo . This is critically important in drug development and pharmacologic research for evaluating potential drug-drug interactions (DDIs). The administration of strong CYP3A inducers, such as rifampicin or carbamazepine, results in a marked elevation of plasma 4β-hydroxycholesterol levels, while potent inhibitors like ketoconazole can cause a decrease . The use of this compound as an internal standard corrects for analytical variability, enabling researchers to reliably monitor these changes and quantify the inductive or inhibitory effects of new drug candidates on CYP3A activity. Beyond its role as a CYP3A biomarker, 4β-hydroxycholesterol is also a potential endogenous ligand for the Liver X Receptor (LXR), a nuclear receptor involved in regulating lipid homeostasis and cholesterol transport . Recent research indicates that 4β-hydroxycholesterol can act as a prolipogenic factor by selectively inducing the expression and activation of the master lipogenic transcription factor SREBP1c via LXR, thereby promoting de novo fatty acid and triglyceride synthesis . This expands the research utility of this compound into studies investigating lipid metabolism, metabolic diseases, and the LXR signaling pathway. This product is intended for research purposes only and is not approved for use in humans, nor as a diagnostic or therapeutic agent.

Properties

Molecular Formula

C27H42D4O2

Molecular Weight

406.68

Origin of Product

United States

General Considerations for Stable Isotope Labeled Oxysterols in Academic Research

Significance of Deuterated Analogs in Quantitative Bioanalysis

Stable isotope-labeled (SIL) internal standards are widely considered the gold standard in quantitative bioanalytical liquid chromatography-mass spectrometry (LC-MS) assays. scispace.comnih.gov Their primary role is to correct for variability that can be introduced during sample preparation and analysis. scioninstruments.com This includes variations in dilutions, evaporation, degradation, recovery from the sample matrix, and instrumental parameters like injection volume and ionization efficiency. scispace.comscioninstruments.com

The key advantage of a SIL internal standard is that it is chemically almost identical to the analyte of interest, but with a different mass-to-charge ratio (m/z) due to the isotopic labeling. scioninstruments.com This near-identical chemical behavior ensures that the internal standard and the analyte experience similar conditions throughout the analytical process, including extraction, chromatography, and ionization. scioninstruments.comlgcstandards.com Consequently, any losses or variations affecting the analyte will similarly affect the internal standard, allowing for accurate quantification through the ratio of their signals. lgcstandards.com

Deuterium (B1214612) (²H or D) is a commonly used stable isotope for labeling due to the relatively inexpensive and straightforward synthesis of deuterated compounds. mdpi.com However, it is important to note that deuterium-labeled compounds can sometimes exhibit slightly different chromatographic retention times compared to their non-labeled counterparts, a phenomenon known as the "isotope effect". scispace.comnih.gov Despite this, deuterated analogs are invaluable for correcting matrix effects, where other components in a biological sample can enhance or suppress the ionization of the analyte, a common challenge in mass spectrometry. scioninstruments.com The use of a co-eluting, stable isotope-labeled internal standard is the most effective way to compensate for these matrix effects. lgcstandards.com

The precision of quantitative methods is significantly improved with the use of SIL internal standards. For instance, in one study, the use of a triply deuterated SIL internal standard resulted in a relative standard deviation of only 4.9% in repeated analyses, a level of robustness believed to be unattainable with a structural analogue internal standard. scispace.com

Overview of 4β-Hydroxycholesterol-d4 as a Research Standard

4β-Hydroxycholesterol is an oxysterol, an oxidized derivative of cholesterol, formed in the body by the action of cytochrome P450 enzymes, primarily CYP3A4 and to a lesser extent CYP3A5. ebi.ac.uknih.govnih.gov Its levels in plasma are considered an endogenous biomarker for the activity of these enzymes, which are responsible for the metabolism of a vast number of drugs. uio.notandfonline.com Therefore, measuring 4β-hydroxycholesterol concentrations can help in assessing the potential for drug-drug interactions. acs.orgnih.gov

Due to the natural presence of 4β-hydroxycholesterol in biological samples, quantitative assays require a reliable internal standard. acs.orgnih.gov this compound, a deuterated version of 4β-hydroxycholesterol, serves this purpose effectively. acs.orguct.ac.za In a typical analytical setup, this compound is used as the internal standard to quantify the endogenous levels of its unlabeled counterpart. acs.orglookchem.com

In some advanced analytical methods, a second stable isotope-labeled analog, such as 4β-Hydroxycholesterol-d7, is used as a surrogate analyte for creating calibration curves and quality control samples, especially when dealing with endogenous analytes. acs.orgnih.govuct.ac.za This approach allows for highly accurate and precise measurements. For example, a liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method utilizing this compound as an internal standard and 4β-Hydroxycholesterol-d7 as a surrogate analyte demonstrated intraday and interday accuracy within 6% of the nominal concentrations and precision with a relative standard deviation of less than 5%. acs.orgnih.gov

The synthesis of this compound typically starts from commercially available [D4]-cholesterol. lookchem.com The process involves the oxidation of the labeled cholesterol, followed by hydrolysis to yield the final product. lookchem.com This makes it a readily accessible tool for researchers.

The table below summarizes the key properties of this compound.

PropertyValueSource
Chemical Name (3β,4β)-Cholest-5-ene-3,4-diol-d4 clearsynth.com
CAS Number 1363529-44-5 clearsynth.comsynzeal.com
Molecular Formula C₂₇H₄₂D₄O₂ clearsynth.combiocompare.com
Molecular Weight 406.68 g/mol clearsynth.combiocompare.com

Detailed Research Findings

Research studies have consistently demonstrated the utility of this compound in sensitive and robust analytical methods. The following table presents findings from a study that developed and validated an LC-MS/MS assay for the determination of plasma 4β-hydroxycholesterol, highlighting the performance of the assay which relies on this compound as an internal standard.

ParameterResultSource
Lower Limit of Quantification (LLOQ) 2 ng/mL acs.orgnih.gov
Intraday Accuracy Within 6% of nominal concentrations acs.orgnih.gov
Interday Accuracy Within 6% of nominal concentrations acs.orgnih.gov
Intraday Precision (%RSD) < 5% acs.orgnih.gov
Interday Precision (%RSD) < 5% acs.orgnih.gov

This level of accuracy and precision is critical for clinical studies investigating the effects of drugs on CYP3A4 activity. For instance, such assays have been used to measure the changes in plasma 4β-hydroxycholesterol levels following treatment with potent CYP3A inducers like rifampin or inhibitors like ketoconazole. acs.orgnih.gov

Synthetic Methodologies and Isotopic Characterization of 4β Hydroxycholesterol D4

Chemical Synthesis Pathways from Deuterated Precursors

The synthesis of 4β-Hydroxycholesterol-d4 is achieved from a deuterated cholesterol precursor. A common and effective pathway involves a two-step process starting from the corresponding [D4]-cholesterol.

The general synthetic scheme is as follows:

Oxidation and Acetate (B1210297) Protection: The labeled [D4]-cholesterol starting material is first oxidized. This reaction is typically carried out using bromine and silver acetate in a pyridine (B92270) solvent. The process introduces a hydroxy group at the C4 position of the cholesterol molecule, which is simultaneously protected with an acetate group.

Hydrolysis: The acetate protecting group is then removed through hydrolysis. This final step yields the desired this compound.

Spectroscopic and Chromatographic Methods for Purity and Isotopic Integrity Assessment

To be used effectively as an internal standard, the chemical purity and isotopic integrity of this compound must be rigorously confirmed. rsc.org This is accomplished using a combination of chromatographic and spectroscopic techniques.

High-performance liquid chromatography (HPLC) coupled to tandem mass spectrometry (LC-MS/MS) is a primary analytical method. uct.ac.zaresearchgate.net In these assays, this compound serves as an internal standard for the quantification of endogenous 4β-hydroxycholesterol. uct.ac.zaresearchgate.net For analysis, the compound is often derivatized to improve its chromatographic and mass spectrometric properties. ufl.edu The purity is assessed by the absence of significant interfering peaks in the chromatogram.

Mass spectrometry provides crucial information on isotopic integrity. High-resolution mass spectrometry (HR-MS) is used to determine the isotopic enrichment by analyzing the full scan mass spectrum and integrating the isotopic ions. rsc.org In tandem MS/MS methods, specific mass transitions are monitored. For a derivatized form of this compound, the protonated molecule is monitored at a mass-to-charge ratio (m/z) of 617, which fragments to a product ion of m/z 494. uct.ac.za

Compound Precursor Ion (m/z) Product Ion (m/z) Use in Assay
Derivatized 4β-Hydroxycholesterol613490Analyte
Derivatized this compound617494Internal Standard
Derivatized 4β-Hydroxycholesterol-d7620497Surrogate Analyte

This table presents typical mass transitions for derivatized 4β-hydroxycholesterol and its stable isotope-labeled analogs used in LC-MS/MS analysis. Data sourced from uct.ac.za.

Nuclear magnetic resonance (NMR) spectroscopy is another essential tool for confirming the structural integrity of the molecule and the specific positions of the deuterium (B1214612) labels. rsc.org

Considerations for Isotopic Distribution and Purity in this compound Synthesis

Achieving high isotopic purity is a primary goal in the synthesis of any stable isotope-labeled standard. rsc.org The presence of unlabeled material (d0) or molecules with fewer than the desired number of deuterium atoms can compromise the accuracy of quantitative assays.

Several factors must be considered during synthesis and purification:

Purity of Deuterated Precursors: The isotopic enrichment of the final product is directly dependent on the isotopic purity of the starting [D4]-cholesterol.

Reaction Conditions: Synthetic steps must be carefully controlled to prevent any H/D exchange reactions that could lead to a loss of deuterium labels, thereby affecting the isotopic distribution.

Purification: Chromatographic purification is essential to separate the final deuterated product from any remaining starting materials, non-deuterated impurities, and reaction byproducts.

The evaluation of isotopic enrichment is a key component of the characterization process. Using high-resolution mass spectrometry, the percentage of isotopic purity can be calculated by comparing the peak areas of the desired labeled compound (d4) to the signals from other isotopic variants (e.g., d0, d1, d2, d3). rsc.org This ensures that the this compound standard has a well-defined and highly enriched isotopic composition, making it a reliable tool for accurate bioanalysis. rsc.org

Advanced Analytical Techniques Utilizing 4β Hydroxycholesterol D4

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for 4β-Hydroxycholesterol-d4 Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a robust technique for the analysis of sterols and their metabolites, including 4β-Hydroxycholesterol. However, the inherent properties of these compounds, such as low volatility and thermal instability, necessitate specific sample preparation strategies to ensure reliable and sensitive detection. The use of a stable isotope-labeled internal standard like this compound is fundamental to correcting for analyte loss during sample preparation and for variations in instrument response.

Derivatization Strategies for Enhanced Sensitivity and Specificity

To improve the chromatographic behavior and ionization efficiency of 4β-Hydroxycholesterol for GC-MS analysis, derivatization is a crucial step. This process involves chemically modifying the analyte to increase its volatility and thermal stability. A common strategy is silylation, where the hydroxyl groups of the molecule are converted to trimethylsilyl (TMS) ethers. This modification reduces the polarity of the compound, leading to sharper chromatographic peaks and improved sensitivity. The use of this compound as an internal standard, undergoing the same derivatization process, ensures that any variations in the reaction efficiency are accounted for, thereby enhancing the accuracy of quantification.

Methodological Refinements in GC-MS Quantification

Methodological refinements in GC-MS for the quantification of 4β-Hydroxycholesterol are focused on optimizing sample preparation, chromatographic separation, and mass spectrometric detection. The inclusion of this compound is a key component of these refinements, enabling the use of isotope dilution mass spectrometry. This approach is considered the gold standard for quantitative analysis due to its high precision and accuracy. Optimization of the temperature program in the gas chromatograph and the selection of specific ions for monitoring in the mass spectrometer (Selected Ion Monitoring, SIM) further enhance the specificity and sensitivity of the assay, allowing for the detection of low concentrations of 4β-Hydroxycholesterol in biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for this compound

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and its high-resolution counterpart, UHPLC-MS/MS, have become the preferred methods for the analysis of 4β-Hydroxycholesterol due to their high sensitivity, specificity, and throughput. uct.ac.za In these methods, this compound serves as an indispensable internal standard to ensure the reliability of the results. consensus.appnih.gov

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

The choice of ionization source is critical in LC-MS/MS analysis. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like derivatized oxysterols. nih.govresearchgate.net For underivatized oxysterols, which have poor ionization efficiency, Atmospheric Pressure Chemical Ionization (APCI) can be a more suitable option. researchgate.net In methods utilizing this compound, the deuterated standard co-elutes with the native analyte and experiences the same ionization conditions, allowing for accurate correction of any matrix effects or fluctuations in the ionization process. Recent LC-MS/MS assays often rely on the electrospray ionization of a picolinyl ester derivative of 4β-hydroxycholesterol to enhance sensitivity. researchgate.netresearchgate.net

Charge-Tagging and Derivatization Approaches (e.g., Picolinyl Esters, Girard Reagent)

To overcome the poor ionization efficiency of native oxysterols, derivatization strategies are frequently employed in LC-MS/MS. researchgate.net "Charge-tagging" involves introducing a permanently charged group into the molecule, which significantly enhances the ESI response. researchgate.netnih.govnih.gov

One widely used approach is the formation of picolinyl esters. nih.govresearchgate.net This derivatization not only improves ionization but also directs fragmentation in the mass spectrometer, leading to characteristic product ions that increase the specificity of detection. researchgate.netufl.edunih.gov Another effective charge-tagging reagent is the Girard P reagent, which reacts with ketone groups to introduce a quaternary ammonium (B1175870) group. researchgate.netnih.govnih.govcaymanchem.com This technique, often combined with enzymatic oxidation of the 3β-hydroxy group to a 3-oxo group, is known as enzyme-assisted derivatization for sterol analysis (EADSA). researchgate.netnih.gov The use of this compound, which undergoes the same derivatization chemistry, is essential for accurate quantification using these highly sensitive methods. consensus.appnih.gov

Table 1: Comparison of Derivatization Reagents for LC-MS/MS Analysis

Derivatization ReagentTarget Functional GroupAdvantageReference
Picolinic AcidHydroxylImproves ionization efficiency and directs fragmentation. nih.govresearchgate.net
Girard P ReagentKetoneIntroduces a permanent positive charge, significantly enhancing ESI response. researchgate.netnih.govcaymanchem.com

Chromatographic Separation of Stereoisomers (e.g., 4β- and 4α-hydroxycholesterol)

A significant analytical challenge in the quantification of 4β-Hydroxycholesterol is its separation from its stereoisomer, 4α-hydroxycholesterol. lipidmaps.orgnih.gov The latter is formed primarily through auto-oxidation of cholesterol and can interfere with the accurate measurement of the enzymatically produced 4β-isomer. nih.govnih.gov Therefore, a robust chromatographic method that can resolve these two isomers is crucial. lipidmaps.org

Modern UHPLC systems with sub-2 µm particle columns, such as C18 columns, have demonstrated the ability to achieve baseline separation of 4β- and 4α-hydroxycholesterol. nih.gov The development of such methods is critical for ensuring the specificity of the assay. lipidmaps.org In these analyses, this compound is used to quantify the 4β-isomer, and its chromatographic behavior is closely monitored to ensure it does not interfere with the peak of the 4α-isomer. The ability to separate and individually quantify these isomers is vital for accurately assessing CYP3A4/5 activity, as the presence of high levels of the 4α-isomer can indicate sample degradation. nih.gov

Table 2: Chromatographic Parameters for Separation of 4β- and 4α-hydroxycholesterol

ParameterConditionReference
ColumnWaters Acquity BEH C18 (1.7 µm, 2.1 × 150 mm) nih.gov
Mobile Phase A0.1% aqueous formic acid nih.gov
Mobile Phase BAcetonitrile with 0.1% formic acid nih.gov
Retention Time (4β-OHC)Approximately 8.3 min nih.gov
Retention Time (4α-OHC)Approximately 8.8 min nih.gov

Method Validation Protocols for this compound Quantification

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. For the quantification of 4β-Hydroxycholesterol, and by extension the use of its deuterated standard this compound, validation protocols are established according to guidelines from regulatory bodies like the US Food and Drug Administration (FDA). nih.gov These protocols are designed to assess the method's linearity, accuracy, precision, and sensitivity.

Assessment of Linearity, Accuracy, and Precision

The validation of analytical methods for 4β-Hydroxycholesterol using this compound as an internal standard consistently demonstrates high levels of linearity, accuracy, and precision across various studies.

Linearity is established by analyzing calibration curves prepared with a surrogate analyte, such as d7-4β-hydroxycholesterol, in a surrogate matrix or plasma. nih.govresearchgate.netconsensus.appresearchgate.net This is necessary because of the endogenous presence of 4β-Hydroxycholesterol in biological samples. nih.govresearchgate.netconsensus.appresearchgate.net The relationship between the analyte concentration and the instrument response is typically linear over a specified range.

Accuracy refers to the closeness of the measured value to the nominal or known true value. In the context of 4β-Hydroxycholesterol quantification, accuracy is often reported as the percentage of the nominal concentration.

Precision is a measure of the repeatability of the analytical method, usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). It is assessed at both intra-day (within the same day) and inter-day (over several days) levels.

ParameterReported ValuesSource(s)
Linearity Range 2 to 500 ng/mL nih.govufl.edu
5 to 250 ng/mL researchgate.net
5 to 500 ng/mL nih.gov
Accuracy Within 6% of nominal concentrations nih.govresearchgate.netconsensus.appresearchgate.net
Error: -1.2% to 3.7% researchgate.net
Intra-day Precision (%CV) ≤10% nih.gov
<5% RSD nih.govresearchgate.netconsensus.appresearchgate.net
2.1% to 14.6% researchgate.net
Inter-day Precision (%CV) ≤10% nih.gov
<5% RSD nih.govresearchgate.netconsensus.appresearchgate.net
2.1% to 14.6% researchgate.net

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. For methods quantifying 4β-Hydroxycholesterol, the LOQ is a critical parameter, especially when measuring baseline levels in plasma. The use of sensitive instrumentation like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for low LOQs.

ParameterReported ValueSample VolumeSource(s)
LOQ 2 ng/mL50 µL of plasma nih.govresearchgate.netnih.gov
LOQ 0.5 ng/mLNot specified nih.gov
LOQ 5 ng/mL5 µL of plasma nih.gov

Evaluation of Matrix Effects and Analytical Stability

Matrix effects occur when components in the biological sample, other than the analyte of interest, interfere with the ionization process in the mass spectrometer, leading to suppression or enhancement of the signal. The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for these effects. uct.ac.za Studies have shown that matrix effects can be managed, with one study reporting values between 86.2% and 117.6%. nih.gov

Analytical stability is rigorously assessed to ensure that the concentration of 4β-Hydroxycholesterol does not change from the time of sample collection to the time of analysis. Stability is evaluated under various conditions:

Freeze-thaw stability: Samples are subjected to multiple cycles of freezing and thawing. 4β-Hydroxycholesterol has been shown to be stable for at least three to five freeze-thaw cycles. mdpi.com

Short-term stability: Stability is tested at room temperature or refrigerated conditions to simulate the sample preparation process. mdpi.com

Long-term stability: To ensure sample integrity during storage, stability is assessed over extended periods at low temperatures (e.g., -20°C or -70°C). Stability has been established for at least 12 months at -20°C. nih.gov

Sample Preparation Methodologies for this compound Analysis in Complex Biological Matrices

The accurate measurement of 4β-Hydroxycholesterol in biological matrices such as plasma or serum requires extensive sample preparation to remove interfering substances and to convert the analyte into a form suitable for analysis. This compound is added at the beginning of this process to account for any analyte loss.

Extraction Techniques (e.g., Liquid-Liquid Extraction, Solid Phase Extraction)

Two primary extraction techniques are employed to isolate 4β-Hydroxycholesterol from biological samples:

Liquid-Liquid Extraction (LLE): This is a common method where the analyte is partitioned between two immiscible liquid phases. For 4β-Hydroxycholesterol, LLE is often performed using a nonpolar solvent like n-hexane after saponification. nih.govresearchgate.net This technique is effective in separating the nonpolar oxysterol from the more polar components of the plasma. ufl.eduresearchgate.net

Solid Phase Extraction (SPE): In SPE, the analyte is retained on a solid sorbent while interfering compounds are washed away. The analyte is then eluted with a suitable solvent. One described method uses Strata-X solid phase extraction columns for purification after an initial hydrolysis step. nih.gov

Saponification and Hydrolysis Procedures for Esterified Forms

A significant portion of 4β-Hydroxycholesterol in circulation is esterified with fatty acids. nih.gov To measure the total concentration, a hydrolysis step, known as saponification, is necessary to cleave these ester bonds and liberate the free form of the oxysterol. nih.govaliribio.com

This process typically involves treating the plasma sample with a strong base in an alcoholic solution. researchgate.netyoutube.comlibretexts.org Common reagents used for saponification in 4β-Hydroxycholesterol analysis include:

Sodium methoxide solution: This reagent is used for alkaline hydrolysis to convert esterified forms to free 4β-Hydroxycholesterol. nih.govresearchgate.net

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH): These are also commonly used alkalis for the saponification of esters. researchgate.net

The reaction is typically carried out at room temperature for a specified period, for instance, 20 to 30 minutes, before proceeding with the extraction step. nih.govnih.gov The entire sample preparation, including saponification, extraction, and often a subsequent derivatization step, can be automated to improve throughput. nih.govresearchgate.netconsensus.appresearchgate.net

Automation and High-Throughput Sample Processing

The integration of automation and high-throughput methodologies in clinical and research laboratories has become essential for processing large numbers of samples efficiently and reliably. In the context of analyzing 4β-hydroxycholesterol (4βHC), a key endogenous biomarker for cytochrome P450 3A4 (CYP3A4) activity, this compound plays a critical role as an internal standard in automated analytical workflows. nih.govacs.orgresearchgate.net These automated systems enhance precision, reduce manual error, and significantly increase sample throughput, which is crucial for large-scale clinical studies and drug development programs. nih.govacs.orgresearchgate.net

Automated sample preparation is a cornerstone of high-throughput analysis. nih.govacs.orgresearchgate.net Robotic systems are utilized for various steps, including liquid handling, saponification to release 4βHC from its ester forms, derivatization, and extraction. researchgate.netresearchgate.net For instance, a highly sensitive and precise liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method has been developed where the entire sample preparation, including saponification and derivatization, was completed in under 8 hours using an automated scheme. nih.govacs.orgresearchgate.net This level of automation facilitates higher-throughput capabilities essential for modern bioanalytical laboratories. nih.govacs.orgresearchgate.net In such methods, this compound is introduced early in the process as an internal standard to correct for variability during sample handling and analysis. nih.govacs.orgresearchgate.net

The use of this compound as an internal standard is particularly important because 4βHC is an endogenous compound present in plasma. nih.govacs.orguct.ac.za Therefore, a surrogate analyte, often another stable isotope-labeled analogue like d7-4βHC, is used to construct the standard curve and quality control samples, while this compound serves to normalize the analytical response. nih.govacs.orgresearchgate.net

The performance of these automated assays is rigorously validated to ensure they meet the stringent requirements for clinical and research applications. Key validation parameters include accuracy, precision, stability, and selectivity. The data below summarizes the precision and accuracy of an automated LC-MS/MS method for 4βHC quantification where this compound was used as the internal standard.

Table 1: Intraday and Interday Assay Precision and Accuracy

Analyte Concentration (ng/mL) Intraday Precision (%RSD) Intraday Accuracy (% of Nominal) Interday Precision (%RSD) Interday Accuracy (% of Nominal)
d7-4βHC 2 (LLOQ) < 5% within 6% < 5% within 6%
d7-4βHC 6 < 5% within 6% < 5% within 6%
d7-4βHC 60 < 5% within 6% < 5% within 6%
d7-4βHC 180 < 5% within 6% < 5% within 6%

Data derived from a study describing an automated LC-ESI-MS/MS method. nih.govacs.orgresearchgate.net The surrogate analyte d7-4βHC was used for the standard curve and QC samples, with d4-4βHC as the internal standard.

High-throughput screening demands not only speed but also robustness and reliability. Automated methods utilizing this compound have demonstrated excellent stability under various conditions, ensuring the integrity of the analytical results during the entire process. nih.govuct.ac.za Stability assessments have shown that the analytes are stable through multiple freeze-thaw cycles and for extended periods on the benchtop and in the autosampler. uct.ac.za

The combination of automated sample preparation with sensitive detection techniques like tandem mass spectrometry enables the processing of a large volume of samples with minimal human intervention. researchgate.netnih.gov This approach has been successfully applied in clinical studies to evaluate the effects of CYP3A inducers (e.g., rifampin) and inhibitors (e.g., ketoconazole) on 4βHC levels, demonstrating the practical utility of these high-throughput methods in a real-world research setting. nih.govacs.org

Table 2: Key Parameters of an Automated High-Throughput LC-MS/MS Assay

Parameter Detail Reference
Internal Standard This compound nih.govacs.orgresearchgate.net
Surrogate Analyte d7-4β-hydroxycholesterol (d7-4βHC) nih.govacs.orgresearchgate.net
Sample Volume 50 μL of human plasma nih.govacs.orgresearchgate.net
Lower Limit of Quantification (LLOQ) 2 ng/mL nih.govacs.orgresearchgate.net
Automated Preparation Time < 8 hours nih.govacs.orgresearchgate.net
Chromatographic Run Time 11 minutes nih.govacs.orgresearchgate.net

Role of 4β Hydroxycholesterol D4 As a Stable Isotope Internal Standard in Quantitative Research

Principles and Advantages of Isotope Dilution Mass Spectrometry for Oxysterol Quantification

Isotope dilution mass spectrometry (ID-MS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in complex mixtures. researchgate.net The fundamental principle of ID-MS involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (the internal standard) to a sample prior to any sample processing or analysis. amerigoscientific.comacanthusresearch.com This "spiking" of the sample allows for the correction of analyte loss that may occur during extraction, purification, and derivatization steps, as well as variations in instrument response. acanthusresearch.comthermofisher.com

The stable isotope-labeled internal standard is chemically identical to the endogenous analyte, ensuring that it behaves similarly throughout the entire analytical procedure. acanthusresearch.com However, due to the difference in mass resulting from the isotopic labeling (e.g., the replacement of hydrogen with deuterium), the internal standard can be distinguished from the endogenous analyte by the mass spectrometer. acanthusresearch.com By measuring the ratio of the signal from the endogenous analyte to that of the known amount of the internal standard, the concentration of the endogenous analyte can be accurately determined. nih.gov

The primary advantages of using ID-MS for oxysterol quantification include:

High Accuracy and Precision: By correcting for procedural variations, ID-MS minimizes analytical errors, leading to highly reliable and reproducible results. amerigoscientific.comcreative-proteomics.com

Correction for Matrix Effects: Biological samples such as plasma and serum are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. Since the stable isotope-labeled internal standard is affected by the matrix in the same way as the endogenous analyte, this effect is effectively nullified. thermofisher.commdpi.com

Improved Sensitivity and Specificity: The use of tandem mass spectrometry (MS/MS) in conjunction with ID-MS allows for the highly selective detection of the analyte and its internal standard, reducing interferences from other compounds in the sample and thereby enhancing sensitivity. researchgate.netnih.gov

The application of ID-MS has been instrumental in advancing the understanding of the roles of various oxysterols in health and disease. researchgate.netnih.gov For instance, it has enabled the accurate measurement of major oxysterols in human blood plasma and atherosclerotic plaques, providing valuable insights into their physiological and pathological functions. researchgate.net

Strategic Application of 4β-Hydroxycholesterol-d4 as an Internal Standard

4β-Hydroxycholesterol is an important endogenous biomarker for the activity of the cytochrome P450 3A4 (CYP3A4) enzyme, a key player in drug metabolism. researchgate.netnih.govnih.gov Accurate measurement of 4β-hydroxycholesterol levels in biological fluids is therefore crucial for clinical and pharmacological research. mdpi.comsemanticscholar.org this compound, a deuterium-labeled analog of 4β-hydroxycholesterol, serves as an ideal internal standard for the quantitative analysis of its unlabeled counterpart. acs.orgmedchemexpress.com

In a typical analytical workflow, a known quantity of this compound is added to a plasma or serum sample. The sample then undergoes several preparation steps, which may include saponification to release esterified oxysterols, liquid-liquid extraction to isolate the sterols, and derivatization to enhance their ionization efficiency for mass spectrometric analysis. nih.govacs.org Throughout this process, any loss of 4β-hydroxycholesterol will be accompanied by a proportional loss of this compound.

During liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the derivatized 4β-hydroxycholesterol and this compound are separated from other sample components and then ionized. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. The ratio of the peak areas of these transitions is then used to calculate the concentration of endogenous 4β-hydroxycholesterol in the original sample. nih.govacs.org

One notable strategy involves the use of this compound as the internal standard in conjunction with another stable isotope-labeled analog, 4β-Hydroxycholesterol-d7, which acts as a surrogate analyte for creating calibration curves in the biological matrix. acs.orgresearchgate.net This approach is particularly useful because 4β-hydroxycholesterol is an endogenous compound, making it impossible to prepare a "blank" matrix for a standard curve. acs.org By using the d7-labeled compound to build the calibration curve and the d4-labeled compound to correct for analytical variability, researchers can achieve highly accurate and precise quantification of endogenous 4β-hydroxycholesterol levels. acs.orgresearchgate.net

Comparison with Other Stable Isotope Labeled Oxysterols (e.g., 4β-Hydroxycholesterol-d7) in Analytical Assays

The choice of a stable isotope-labeled internal standard is critical for the development of a robust and reliable analytical method. While both this compound and 4β-Hydroxycholesterol-d7 are used in the quantification of 4β-hydroxycholesterol, they can serve distinct roles within the same assay. acs.orgresearchgate.net

As previously mentioned, a common and effective strategy employs 4β-Hydroxycholesterol-d7 as a surrogate analyte to construct the calibration curve and quality control samples, while this compound is used as the internal standard for all samples, including the calibration standards, quality controls, and the unknown study samples. acs.orgresearchgate.net The rationale behind this dual-isotope approach lies in the need to mimic the behavior of the endogenous analyte as closely as possible in the calibration standards while still having a distinct internal standard to correct for processing and analytical variations.

The key difference between these two labeled compounds is the number of deuterium (B1214612) atoms incorporated into the molecule. This difference in mass allows the mass spectrometer to easily distinguish between the endogenous analyte, the d4-internal standard, and the d7-surrogate analyte. The chemical and physical properties of the d4 and d7 analogs are virtually identical to the unlabeled 4β-hydroxycholesterol, ensuring they behave similarly during sample preparation and analysis. acanthusresearch.com

The following table summarizes the roles of different stable isotope-labeled analogs in a quantitative assay for 4β-hydroxycholesterol:

CompoundRole in the AssayRationale
4β-Hydroxycholesterol Endogenous AnalyteThe molecule of interest being quantified in the biological sample.
This compound Internal StandardAdded to all samples at a known concentration to correct for analytical variability and matrix effects. acs.org
4β-Hydroxycholesterol-d7 Surrogate AnalyteUsed to prepare calibration standards and quality control samples in a surrogate or biological matrix. acs.orgresearchgate.net

This multi-isotope strategy has been successfully applied in highly sensitive and precise LC-MS/MS methods for the measurement of 4β-hydroxycholesterol in human plasma, achieving lower limits of quantification down to 2 ng/mL from a small sample volume of 50 μL. acs.org

Considerations for Surrogate Analyte Strategies in Quantitative Studies

The use of a surrogate analyte is a valuable strategy when quantifying endogenous compounds where a true blank matrix is unavailable. semanticscholar.org A surrogate analyte is a molecule that is chemically and physically similar to the endogenous analyte but can be distinguished by the analytical instrumentation, typically due to a difference in mass. Stable isotope-labeled compounds are ideal surrogate analytes because their behavior during sample preparation and analysis is nearly identical to their unlabeled counterparts. researchgate.net

When employing a surrogate analyte strategy for oxysterol quantification, several key considerations must be taken into account:

Purity of the Surrogate Analyte: The surrogate analyte standard must be of high chemical and isotopic purity to ensure the accuracy of the calibration curve. thermofisher.com

Parallelism: It is crucial to demonstrate that the analytical response of the surrogate analyte parallels that of the endogenous analyte across the concentration range of the assay. This ensures that the calibration curve generated with the surrogate analyte accurately reflects the concentration of the endogenous analyte in the unknown samples.

Mass Spectrometric Equivalence: The ionization efficiency and fragmentation patterns of the surrogate analyte and the endogenous analyte should be sufficiently similar to assume equivalent behavior in the mass spectrometer. researchgate.net

In the context of 4β-hydroxycholesterol quantification, the use of 4β-Hydroxycholesterol-d7 as a surrogate analyte and this compound as an internal standard represents a sophisticated and robust approach. acs.orgresearchgate.net This strategy effectively addresses the challenges associated with quantifying an endogenous biomarker and has been instrumental in the development of reliable assays for assessing CYP3A4 activity in clinical and research settings. acs.orgnih.gov

Academic Research Applications Enabled by 4β Hydroxycholesterol D4 Quantification

Investigation of Oxysterol Biosynthesis and Metabolism Pathways in vitro and in vivo (non-human models)

4β-Hydroxycholesterol-d4 is crucial for mass spectrometry-based quantification methods used to study the complex pathways of oxysterol formation and breakdown. Oxysterols are oxidized derivatives of cholesterol that play vital roles in numerous physiological processes.

The use of this compound as an internal standard allows for the precise measurement of endogenous 4β-OHC, a key product of cholesterol oxidation. Research has established that while cholesterol can be oxidized through various enzymatic and non-enzymatic pathways, the formation of 4β-OHC is predominantly an enzymatic process. nih.govnih.gov This is in contrast to its stereoisomer, 4α-hydroxycholesterol, which is thought to be formed mainly through non-enzymatic autoxidation. nih.govnih.gov Studies have shown that in vitro oxidation of low-density lipoprotein (LDL) results in the production of both 4β-OHC and 4α-OHC, highlighting the complexity of these pathways. nih.gov The ability to accurately quantify 4β-OHC helps researchers differentiate between enzymatic and non-enzymatic oxidation routes, providing insights into the mechanisms that control cholesterol homeostasis and the generation of bioactive oxysterols.

A significant body of research has focused on identifying the specific enzymes responsible for 4β-OHC formation. The quantification of 4β-OHC, facilitated by standards like this compound, has been instrumental in this endeavor.

CYP3A4 and CYP3A5: In vitro experiments using recombinant cytochrome P450 enzymes have demonstrated that CYP3A4 is a primary catalyst for the conversion of cholesterol to 4β-OHC. nih.gov Further studies in humans have confirmed that both CYP3A4 and CYP3A5 contribute to its formation in vivo. researchgate.netki.se The plasma concentration of 4β-OHC has been shown to correlate with the number of active CYP3A5*1 alleles, indicating a direct role for the CYP3A5 enzyme. nih.govresearchgate.net

Other CYP Enzymes: While CYP3A4 and CYP3A5 are the major contributors, other enzymes have been investigated. For instance, CYP3A7 can also catalyze the formation of 4β-OHC in vitro, although at a lower rate than CYP3A4. ki.senih.gov The contribution of other enzymes like CYP1A2, CYP2B6, and CYP2C9 has been ruled out by in vitro experiments. nih.gov Cholesterol and 4β-OHC are also metabolized by CYP7A1 and CYP27A1 as part of the bile acid synthesis pathways. nih.govmdpi.com

Table 1: Cytochrome P450 Enzymes Involved in 4β-Hydroxycholesterol Formation and Metabolism
EnzymeRole in Relation to 4β-OHCKey FindingsCitations
CYP3A4Primary formation from cholesterolShown to be a major enzyme for 4β-OHC production in vitro and in vivo. nih.govresearchgate.netki.semdpi.com
CYP3A5Formation from cholesterolContributes to 4β-OHC levels, with concentrations correlating with CYP3A5*1 allele count. nih.govresearchgate.netmdpi.com
CYP3A7Formation from cholesterol (minor)Catalyzes the conversion in vitro, but at a lower rate than CYP3A4. ki.senih.govmdpi.com
CYP7A1Metabolism of 4β-OHCMetabolizes 4β-OHC in the classic bile acid pathway; a rate-determining step in its clearance. mdpi.com
CYP27A1Metabolism of 4β-OHCMetabolizes 4β-OHC in the alternative bile acid pathway. nih.govmdpi.com

Mechanistic Studies of Lipid Homeostasis and Regulation via Oxysterols

The accurate measurement of 4β-OHC has enabled detailed investigations into its role as a signaling molecule in lipid regulation.

Recent research has identified 4β-OHC as a unique oxysterol that selectively induces the expression and activation of Sterol Regulatory Element-Binding Protein 1c (SREBP1c), a master regulator of fatty acid and triglyceride synthesis. nih.govnih.gov Unlike other oxysterols such as 25-hydroxycholesterol and 27-hydroxycholesterol which suppress SREBP activation, 4β-OHC was found to significantly increase SREBP1c mRNA and protein levels. nih.gov Crucially, this effect was specific to SREBP1c, with no corresponding increase observed for SREBP2, the key regulator of cholesterol biosynthesis. nih.govnih.gov This selective action positions 4β-OHC as a factor that promotes lipogenesis without stimulating cholesterol synthesis, a significant finding in understanding the coordinated regulation of different lipid classes. nih.gov

The mechanism by which 4β-OHC modulates the SREBP pathway involves its function as an agonist for Liver X Receptors (LXRs). nih.govnih.gov LXRs are nuclear receptors that act as cellular sterol sensors, and their activation is a known route to SREBP1c induction. nih.gov

LXR Activation: Studies have demonstrated that 4β-OHC, among other oxysterols, serves as a natural ligand for both LXRα and LXRβ. nih.govnih.gov By binding to and activating LXRs, 4β-OHC initiates a transcriptional cascade that upregulates LXR target genes.

Selective Lipogenesis: Uniquely among LXR agonists, 4β-OHC has been shown to specifically induce the lipogenic program downstream of SREBP1c, leading to de novo lipogenesis in both primary hepatocytes and in vivo mouse models. nih.gov This activation of hepatic PXR by inducers like rifampicin (B610482) leads to elevated circulating 4β-OHC, which in turn activates LXR in peripheral tissues, linking xenobiotic exposure to the regulation of cholesterol transporters. nih.gov

Additive Effect with Insulin: The signaling pathway initiated by 4β-OHC acts in parallel to insulin-PI3K-mTOR signaling, with the two pathways having additive effects on the activation of SREBP1c and the subsequent synthesis and storage of triglycerides. nih.govresearchgate.net

Development and Validation of Biomarker Assays for Enzymatic Activity (e.g., CYP3A)

One of the most significant applications of 4β-OHC quantification, enabled by this compound, is in the development of an endogenous biomarker for CYP3A enzyme activity. researchgate.netnih.gov The CYP3A subfamily, particularly CYP3A4, is responsible for the metabolism of a large proportion of clinically used drugs, making the assessment of its activity crucial in drug development and clinical pharmacology. nih.govnih.gov

Response to Inducers and Inhibitors: The concentration of plasma 4β-OHC has been shown to respond predictably to the administration of CYP3A modulators. nih.gov

Inducers: Potent CYP3A inducers, such as rifampicin and certain anti-epileptic drugs (e.g., carbamazepine), cause a significant, often multi-fold, increase in plasma 4β-OHC levels. nih.govnih.govnih.gov Studies have shown that rifampicin treatment can increase 4β-OHC mean values by up to 220%. nih.govnih.gov

Inhibitors: Potent CYP3A inhibitors, such as ketoconazole and ritonavir, lead to a decrease in plasma 4β-OHC concentrations. nih.govnih.gov For example, ketoconazole administration resulted in a 13% decrease in 4β-OHC mean values. nih.govnih.gov

Validation Against Probe Drugs: The utility of 4β-OHC as a biomarker has been validated by comparing its response to that of traditional probe drugs for CYP3A activity, such as midazolam. nih.govnih.gov A strong correlation has been observed between changes in plasma 4β-OHC and changes in midazolam pharmacokinetics following the administration of CYP3A inducers. nih.gov This makes 4β-OHC a valuable tool for assessing CYP3A induction in early drug development, avoiding the need to administer an exogenous probe drug. nih.govnih.gov

Advantages and Limitations: The use of 4β-OHC as an endogenous biomarker offers the advantage of assessing CYP3A activity with a simple blood test without the need for administering an external drug. ufl.edu However, it has a long half-life (approximately 17 days), which makes it more suitable for assessing long-term changes in CYP3A activity, such as induction, rather than acute inhibition. nih.govresearchgate.net

Table 2: Response of 4β-Hydroxycholesterol to CYP3A Modulators
ModulatorClassEffect on Plasma 4β-OHCExample FindingCitations
RifampicinPotent InducerSignificant IncreaseIncreased mean values up to 220% after 14 days of dosing. nih.govnih.govresearchgate.net
CarbamazepinePotent InducerSignificant IncreaseTreatment resulted in highly elevated concentrations. nih.govmdpi.com
KetoconazolePotent InhibitorDecreaseDecreased mean values up to 13%. nih.govnih.govresearchgate.net
RitonavirPotent InhibitorDecreaseTreatment resulted in decreased plasma concentrations. nih.govresearchgate.netdovepress.com

Methodological Contributions to CYP3A Phenotyping Research

The quantification of endogenous biomarkers for cytochrome P450 (CYP) enzyme activity is a cornerstone of pharmacokinetic and drug metabolism research. 4β-hydroxycholesterol is a well-established endogenous biomarker for the activity of CYP3A enzymes, primarily CYP3A4 and CYP3A5. The development of robust and sensitive LC-MS/MS methods for its measurement has been significantly advanced by the availability of this compound.

In these analytical methods, this compound is introduced into a biological sample (e.g., plasma) at a known concentration at the beginning of the sample preparation process. Because it is chemically identical to the endogenous 4β-hydroxycholesterol, it co-elutes chromatographically and experiences similar ionization efficiency in the mass spectrometer. However, due to the mass difference imparted by the deuterium (B1214612) atoms, it is detected at a different mass-to-charge ratio (m/z). This allows it to serve as an ideal internal standard, correcting for variability in sample extraction, handling, and instrument response.

One validated LC/MS/MS assay for 4β-hydroxycholesterol in human plasma utilized a stable isotope-labeled (SIL) analogue, 4β-OHC-D7, as a surrogate analyte for creating calibration standards and a second SIL analogue, 4β-OHC-d4, as the internal standard for quantification. uct.ac.za This dual-isotope approach ensures high accuracy and precision, with reported validation statistics showing accuracy between 98.9% and 103% and precision within 3.5% to 12%. uct.ac.za Such methods, which often involve sample preparation steps like saponification and derivatization, rely on the internal standard to ensure that the final calculated concentration of the endogenous analyte is accurate. uct.ac.zanih.gov The use of this compound or its d7 variant is a key methodological contribution that enhances the reliability of 4β-hydroxycholesterol as a CYP3A phenotyping biomarker. uct.ac.zadovepress.comresearchgate.net

Evaluation of 4β-Hydroxycholesterol as an Endogenous Probe for Enzyme Induction/Inhibition in Research Models

The utility of 4β-hydroxycholesterol as a biomarker lies in its plasma concentration changes in response to the induction or inhibition of CYP3A enzymes. nih.govnih.gov Accurate measurement, enabled by internal standards like this compound, is critical for correctly evaluating these changes.

Enzyme Induction: Research studies have consistently shown that administration of CYP3A inducers, such as rifampicin, carbamazepine, or phenobarbital, leads to a significant increase in plasma 4β-hydroxycholesterol concentrations. nih.govmdpi.com For example, treatment with the potent inducer rifampicin has been shown to increase 4β-hydroxycholesterol levels by as much as 220%. nih.gov Studies using validated LC-MS assays have demonstrated that this biomarker can capture even weak induction of CYP3A. e-b-f.eu The ability to precisely quantify these fold-changes, which directly reflect increased CYP3A activity, is underpinned by the use of a reliable internal standard during analysis.

Enzyme Inhibition: Conversely, treatment with CYP3A inhibitors like ketoconazole or ritonavir results in decreased plasma concentrations of 4β-hydroxycholesterol. nih.govnih.gov In a placebo-controlled study, the potent inhibitor ketoconazole decreased mean 4β-hydroxycholesterol values by up to 13%. nih.gov While the dynamic range for inhibition is more limited than for induction, the ability to detect these subtle decreases is a testament to the sensitivity and accuracy of the analytical methods employed. nih.govmdpi.com The long half-life of 4β-hydroxycholesterol (estimated at around 17 days) makes it a more suitable marker for assessing long-term or steady-state changes in CYP3A activity, particularly for induction, rather than acute inhibition. nih.govmdpi.comnih.gov

The table below summarizes findings from studies where accurate quantification, reliant on deuterated internal standards, was used to evaluate changes in 4β-hydroxycholesterol levels.

CYP3A ModulatorModulator TypeObserved Effect on Plasma 4β-HydroxycholesterolReference
RifampicinPotent Inducer~220% increase nih.gov
Carbamazepine / PhenytoinStrong Inducers7 to 8-fold higher concentrations nih.gov
EfavirenzInducer2.2 to 4.2-fold increase mdpi.com
KetoconazolePotent Inhibitor~13% decrease nih.gov
Ritonavir-boosted AtazanavirInhibitorsSignificant decrease nih.gov

Comprehensive Lipidomic Profiling and Identification of Novel Oxysterol Species

Lipidomics, the large-scale study of lipids in biological systems, seeks to identify and quantify the complete lipid profile (the lipidome). Oxysterols, including 4β-hydroxycholesterol, are a class of signaling molecules and metabolic intermediates derived from cholesterol oxidation. avantiresearch.com Despite their biological importance, they are typically present at very low concentrations compared to major lipids, posing a significant analytical challenge. researchgate.net The development of targeted and comprehensive lipidomic methods relies heavily on high-purity, stable isotope-labeled standards for accurate quantification. mdpi.comnih.gov

Integration within OxysterolSPLASH™ LIPIDOMIX™ Quantitative Standards

To address the need for reliable quantification in oxysterol research, commercial quantitative standard mixtures have been developed. One such product is OxysterolSPLASH™ LIPIDOMIX™ from Avanti Polar Lipids. avantiresearch.com This product is a methanolic solution containing a mixture of several deuterated oxysterols, each at a precisely known concentration. avantiresearch.com The inclusion of a deuterated 4β-hydroxycholesterol variant (specifically 4β-Hydroxycholesterol-d7) in this mixture makes it a powerful tool for lipidomic analysis. dovepress.comavantiresearch.com

Researchers can use this mixture to spike into their samples, allowing for the simultaneous quantification of multiple endogenous oxysterols in a single analytical run. avantiresearch.com This approach is essential for studying the complex interplay between different oxysterol species and their metabolic pathways in various physiological and pathological states, such as Alzheimer's disease and multiple sclerosis. avantiresearch.com

The table below details the components of the OxysterolSPLASH™ LIPIDOMIX™ standard.

Mixture ComponentTarget Concentration (ng/mL)
24(R/S)-hydroxycholesterol-d7150
25-hydroxycholesterol-d6150
27-hydroxycholesterol-d6150
7α-hydroxycholesterol-d7150
7β-Hydroxycholesterol-d7150
7-Ketocholesterol-d7150
7α-hydroxycholestenone-d7150
7α,25-Dihydroxycholesterol-d6150
7α,27-Dihydroxycholesterol-d6150
7α-Hydroxy-3-oxocholest-4-enoic acid-d3150
4β-Hydroxycholesterol-d7150
22(R)-Hydroxycholesterol-d7150
5α,6ß-dihydroxycholestanol-d7150
Data sourced from Avanti Polar Lipids. avantiresearch.com

Advancements in Multi-analyte Quantification in Research Samples

The availability of individual deuterated standards like this compound and comprehensive mixtures has spurred the development of advanced multi-analyte quantification methods. uclouvain.be Researchers are increasingly interested in studying interconnected metabolic pathways simultaneously. For instance, methods have been developed for the combined quantification of oxysterols and bile acids—both of which are derived from cholesterol—in a single LC-MS/MS analysis. uclouvain.be

These complex methods require a suite of internal standards to cover the range of analytes, which can have diverse chemical properties and polarities. uclouvain.benih.gov A study detailing a method for 18 oxysterols and numerous bile acids used eight different isotope-labeled internal standards, including d7-4β-OHC, to ensure accurate quantification across these lipid classes. uclouvain.be Such multi-analyte approaches are more efficient, requiring less sample volume and instrument time compared to running separate assays. uclouvain.be This is particularly advantageous in preclinical and clinical research where sample material may be limited. The ability to generate comprehensive metabolic profiles from a single sample provides a more holistic view of biological systems, enabling the identification of novel biomarkers and a deeper understanding of metabolic dysregulation in disease. nih.govcngb.org

Future Directions and Emerging Research Avenues for 4β Hydroxycholesterol D4 in Chemical Biology and Analytical Science

Development of Novel Derivatization and Ionization Enhancements for Enhanced Sensitivity

The accurate measurement of 4β-hydroxycholesterol is often challenged by its low abundance and poor ionization efficiency in mass spectrometry. nih.gov Consequently, chemical derivatization is a common strategy employed to enhance detection sensitivity. researchgate.net Future research is focused on developing novel derivatization agents that improve ionization and provide more informative fragmentation patterns for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

For any new derivatization method to be effective, it must react equally with both the endogenous analyte and its stable isotope-labeled internal standard. 4β-Hydroxycholesterol-d4 is indispensable in the development and validation of these new reagents. It allows researchers to confirm reaction efficiency and ensure that the derivatization process does not introduce isotopic effects that could compromise quantitative accuracy.

Emerging derivatization strategies aim to introduce permanently charged moieties or groups with very high proton affinity onto the sterol structure. Reagents based on the Girard P structure, for example, introduce a quaternary ammonium (B1175870) group, which carries a permanent positive charge and significantly boosts the signal in positive mode electrospray ionization (ESI). researchgate.net The development of modified Girard-like reagents offers the potential for even greater sensitivity and provides a framework for testing with this compound to validate performance. researchgate.net Another approach involves derivatization with picolinic acid to form dipicolinyl esters, which has been shown to produce intense signals for 4β-hydroxycholesterol in ESI-MS. researchgate.net

Beyond derivatization, alternative ionization techniques such as atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) are being explored. These methods can provide more efficient ionization for relatively nonpolar compounds like oxysterols, potentially obviating the need for derivatization. researchgate.net In these workflows, this compound remains essential for correcting for matrix effects and variations in instrument response, ensuring the continued precision and accuracy of the analysis.

Derivatization StrategyReagent ExampleMechanism of EnhancementRole of this compound
EsterificationPicolinic AcidIntroduces a high proton affinity picolinyl group, enhancing positive ion ESI signal. researchgate.netEnsures equivalent derivatization efficiency and corrects for analytical variability.
Hydrazone FormationGirard's Reagent PAdds a permanently charged quaternary ammonium group, significantly improving ESI response. researchgate.netValidates reaction kinetics and confirms absence of isotopic bias during derivatization.
Isocyanate Derivatizationp-Toluenesulfonyl isocyanateImproves ionization efficiency and can enhance chromatographic separation of isomers. researchgate.netConfirms separation and consistent ionization behavior relative to the native analyte.
Table 1: Overview of Derivatization Strategies for Oxysterol Analysis.

Exploration of Automated and Miniaturized Analytical Platforms

The increasing demand for 4β-hydroxycholesterol analysis in large-scale clinical and preclinical studies necessitates higher throughput. Automated sample preparation platforms are a key area of development for meeting this demand. Automation of the entire analytical workflow—from saponification and liquid-liquid extraction to derivatization—significantly reduces manual error, improves reproducibility, and shortens sample processing time. researchgate.net One reported automated scheme completed the entire sample preparation for 4β-hydroxycholesterol analysis in under 8 hours, enabling higher-throughput capabilities. researchgate.net

In these automated systems, this compound is not merely beneficial; it is fundamental to quality control. The precise, automated addition of the internal standard at the beginning of the workflow allows for the correction of any variability that may be introduced by robotic liquid handlers, extraction manifolds, or incubation steps. youtube.com This ensures that each sample is normalized, making the resulting data reliable and comparable across large batches. researchgate.net

Looking forward, the field is moving towards the miniaturization of analytical systems. Microfluidic devices and chip-based chromatography platforms promise to reduce sample and reagent consumption, decrease analysis time, and allow for point-of-care applications. The analysis of oxysterols on these platforms presents unique challenges due to the low sample volumes and the need for extremely sensitive detection. The development of such miniaturized methods will rely heavily on stable isotope-labeled standards like this compound for method validation, performance qualification, and to ensure quantitative accuracy at the nanoliter scale.

Integration into Systems Biology and Metabolomics Workflows

Systems biology seeks to understand the complex interactions within a biological system from a holistic perspective. scienceoflife.nl Metabolomics, which involves the comprehensive profiling of small molecules, is a cornerstone of this approach. univ-tours.frresearchgate.net As an important signaling molecule and a key biomarker for cytochrome P450 3A (CYP3A) enzyme activity, 4β-hydroxycholesterol is an increasingly important metabolite in systems pharmacology and toxicology models. mdpi.comnih.gov

This accuracy is paramount for the development of physiologically based pharmacokinetic (PBPK) models that simulate and predict drug-drug interactions. mdpi.com These models use quantitative data on biomarkers like 4β-hydroxycholesterol to understand how a new drug might affect metabolic pathways. nih.govresearchgate.net The robust quantification enabled by this compound is therefore a prerequisite for building and validating these predictive models, ultimately facilitating more informed decision-making in drug development. mdpi.com

Expansion of Applications in Preclinical and Translational Research Models

Translational research aims to bridge the gap between preclinical findings in laboratory and animal models and their application in human clinical trials. 4β-hydroxycholesterol has emerged as a valuable translational biomarker for assessing CYP3A induction, a critical factor in drug-drug interactions. nih.govnih.gov Its utility has been demonstrated in various preclinical models and confirmed in human studies with known CYP3A inducers like rifampicin (B610482) and inhibitors like ketoconazole. nih.govfrontiersin.org

The successful translation of a biomarker requires that the analytical methods used are robust, reproducible, and comparable across different species and biological matrices. This compound plays an indispensable role in achieving this consistency. clearsynth.com By serving as a universal internal standard, it allows for the development of validated assays that can be deployed in both rat plasma and human plasma, for instance. This ensures that a 50 ng/mL reading in a preclinical toxicology study is directly comparable to a 50 ng/mL reading in a Phase 1 clinical trial.

This cross-species validation is crucial for making reliable go/no-go decisions in drug development. For example, preclinical data showing a significant increase in 4β-hydroxycholesterol levels (accurately measured using this compound) can provide an early warning of a compound's potential to cause CYP3A-mediated drug interactions in humans. nih.gov As the use of 4β-hydroxycholesterol expands to study a wider range of disease models and drug candidates, the role of this compound in ensuring data integrity and facilitating the seamless translation of knowledge from bench to bedside will become even more critical.

Study FocusKey FindingImplication for ResearchCrucial Role of Accurate Quantification
CYP3A Induction by Rifampicin (Human)Rifampicin treatment significantly increased plasma 4β-hydroxycholesterol levels by up to 220%. nih.govConfirms 4β-hydroxycholesterol as a sensitive in vivo biomarker of CYP3A induction. nih.govRequires precise measurement to distinguish baseline from induced levels and to model induction kinetics.
CYP3A Inhibition by Ketoconazole (Human)Ketoconazole treatment decreased 4β-hydroxycholesterol levels by up to 13%. nih.govDemonstrates the biomarker's utility for detecting CYP3A inhibition, although the dynamic range is narrower. nih.govHigh accuracy is needed to reliably detect the subtle decrease in concentration caused by inhibitors.
PBPK Modeling (In Silico)Models incorporating 4β-hydroxycholesterol data can successfully simulate and predict drug-drug interactions. mdpi.comnih.govAllows for virtual screening and prediction of clinical outcomes, reducing the need for extensive clinical studies.The predictive power of the model is entirely dependent on the accuracy of the input data from clinical and preclinical studies.
Peripheral Cholesterol Transport (Human/Rat)Elevated 4β-hydroxycholesterol induced the expression of the ABCA1 cholesterol transporter in mononuclear cells. frontiersin.orgReveals a novel signaling role for 4β-hydroxycholesterol in regulating peripheral lipid metabolism. frontiersin.orgAccurate quantification is essential to establish a dose-response relationship between the oxysterol and gene expression.
Table 2: Selected Research Findings in Preclinical and Translational Models.

Q & A

Q. What methodological considerations are critical for quantifying 4β-Hydroxycholesterol-d4 in human plasma?

Quantification requires liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) with stable isotope-labeled (SIL) internal standards. Key steps include:

  • Automated sample preparation : Saponification and derivatization to dipicolinyl ester (DPE) derivatives to enhance sensitivity .
  • Chromatographic resolution : Use a C18 column with an isocratic gradient (11 min runtime) to separate 4β-hydroxycholesterol from isobaric species like 4α-hydroxycholesterol .
  • Internal standardization : Employ deuterated analogs (e.g., d4-4βHC as the internal standard and d7-4βHC for surrogate analyte calibration) to correct for matrix effects and variability .
  • Validation : Ensure intraday/interday accuracy within 6% and precision <5% RSD, with a lower quantification limit of 2 ng/mL .

Q. How is this compound used to study cytochrome P450 3A (CYP3A) activity?

4βHC-d4 serves as an internal standard in assays measuring endogenous 4β-hydroxycholesterol, a biomarker of CYP3A4/5 activity. Researchers correlate plasma 4βHC levels with CYP3A-mediated drug metabolism (e.g., midazolam clearance) or enzyme induction/inhibition. For example:

  • Induction studies : Rifampicin increases 4βHC levels by upregulating CYP3A4 .
  • Inhibition studies : Ketoconazole reduces 4βHC formation, reflecting suppressed CYP3A activity .
  • Normalization : Plasma 4βHC levels should be normalized to total cholesterol to account for inter-individual variability .

Advanced Research Questions

Q. What are the limitations of using 4β-Hydroxycholesterol as a CYP3A biomarker, and how can study design mitigate these?

Key challenges include:

  • Non-specific metabolism : 4βHC is metabolized by CYP7A1 and CYP27A1, complicating its specificity to CYP3A4. Co-regulation of these enzymes by pregnane X receptor (PXR) further obscures causality .
  • Long plasma half-life (~17 days) : Requires prolonged dosing (≥2 weeks) to detect CYP3A inhibition and differentiate weak/moderate inducers .
  • Weak correlations : Poor correlation with midazolam clearance (r<sup>2</sup> ~0.3) limits predictive utility in drug-dosing studies . Mitigation strategies :
  • Combine 4βHC with complementary biomarkers (e.g., 6β-hydroxycortisol) .
  • Use pharmacokinetic modeling to simulate CYP3A induction/inhibition effects over extended periods .

Q. How does pregnane X receptor (PXR) activation influence 4β-Hydroxycholesterol levels and metabolic syndrome components?

PXR activation by ligands (e.g., rifampicin) regulates 4βHC synthesis and metabolic pathways:

  • Glucose/lipid metabolism : PXR activation impairs glucose tolerance and increases blood pressure in humans, while 4βHC inversely correlates with blood pressure in healthy subjects .
  • Cholesterol transport : 4βHC enhances reverse HDL cholesterol transport, suggesting a protective role in atherosclerosis .
  • Experimental design : Use randomized placebo-controlled trials to isolate PXR effects and measure 4βHC alongside metabolic markers (e.g., insulin sensitivity, lipid profiles) .

Q. What analytical innovations improve the reliability of this compound in clinical studies?

Recent advancements include:

  • High-throughput automation : Reduces sample preparation time to <8 hours, minimizing manual error .
  • Dual SIL calibration : Surrogate analyte (d7-4βHC) and internal standard (d4-4βHC) improve accuracy in endogenous analyte quantification .
  • Stability assessments : Validate plasma storage conditions (-80°C) and DPE derivative stability to ensure reproducibility in multi-site trials .
  • Machine learning : Predictive models integrating 4βHC kinetics and CYP3A polymorphisms to personalize drug dosing .

Methodological Best Practices

  • Sample handling : Avoid repeated freeze-thaw cycles; use fresh plasma aliquots for saponification .
  • Ethical compliance : Register clinical trials (e.g., ClinicalTrials.gov ) and obtain ethics approval for human plasma sampling .
  • Data reporting : Include raw LC-MS/MS data in appendices, with processed results in the main text to maintain clarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.